

Optimizing GR 196429 dosage for maximum efficacy

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Compound of Interest		
Compound Name:	GR 196429	
Cat. No.:	B1672121	Get Quote

Technical Support Center: GR 196429

Welcome to the technical support center for **GR 196429**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of **GR 196429** for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

GR 196429 is a potent and selective agonist for the melatonin MT1 receptor.[1][2][3][4] It is a valuable tool for investigating the role of the MT1 receptor in various physiological processes, including the regulation of circadian rhythms and sleep.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is GR 196429 and what is its primary mechanism of action?

A1: **GR 196429** is a synthetic organic compound that acts as a selective agonist for the melatonin MT1 receptor.[1][2][3][4] Its IUPAC name is N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide, and its CAS number is 170729-12-1.[2] By binding to and activating the MT1 receptor, **GR 196429** mimics the effects of endogenous melatonin, primarily influencing cellular signaling pathways that regulate circadian rhythms and sleep.[1][4]

Q2: What are the key signaling pathways activated by GR 196429?







A2: As an MT1 receptor agonist, **GR 196429** primarily activates G-protein coupled receptor (GPCR) signaling cascades. The MT1 receptor is predominantly coupled to pertussis toxinsensitive Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.[5][6] [7] The MT1 receptor can also couple to Gq proteins, which activates phospholipase C (PLC), leading to an increase in intracellular calcium.[1][5][6][7]

Q3: What are the recommended starting doses for in vivo experiments in mice?

A3: The optimal dosage of **GR 196429** will depend on the specific research question, the mouse strain, and the route of administration. Based on studies with melatonin and its agonists, a starting point for intraperitoneal (i.p.) injection in mice could be in the range of 4-16 mg/kg to observe effects on circadian rhythms or sleep.[8] For administration in drinking water, concentrations of 2 mg/L have been shown to have biological effects with chronic administration.[9] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: What are some common issues encountered when working with melatonin receptor agonists like **GR 196429**?

A4: A significant challenge in melatonin-related research in mice is the strain-dependent variability in endogenous melatonin production. Many common laboratory mouse strains, such as C57BL/6, are melatonin-deficient, while strains like C3H and CBA produce melatonin.[10] This can impact the observed effects of exogenous agonists. Additionally, the timing of administration is critical due to the circadian nature of the melatonin system.[8] Researchers should also be aware of potential off-target effects at very high concentrations and the compound's stability in solution.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
No observable effect at expected doses	Mouse Strain: The mouse strain used may be insensitive or have a different density of MT1 receptors. Many common lab strains are melatonindeficient.[10]	Confirm the melatonin production status of your mouse strain. Consider using a melatonin-proficient strain (e.g., C3H) or ensure the observed effect is independent of endogenous melatonin.
Timing of Administration: The effect of melatonin agonists can be highly dependent on the time of day they are administered.[8]	Administer GR 196429 at different Zeitgeber times (ZT) to determine the optimal window for the desired effect. For sleep-promoting effects, administration just before the dark phase is a common strategy.	
Compound Degradation: Improper storage or handling of the compound can lead to loss of activity.	Store GR 196429 according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh solutions for each experiment and protect from light.	
High variability in results	Inconsistent Administration: Inaccurate or inconsistent dosing can lead to variable results.	Ensure precise and consistent administration techniques. For oral administration in drinking water, monitor water intake to ensure consistent dosing.
Environmental Factors: Light contamination during the dark phase can affect the circadian system and the response to melatonin agonists.	Maintain a strict light-dark cycle and handle animals under red light during the dark phase.	



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Unexpected or off-target effects	High Dosage: Very high concentrations of the agonist may lead to non-specific binding and off-target effects.	Perform a thorough dose- response study to identify the lowest effective dose. Include appropriate vehicle controls to rule out non-specific effects.
Receptor Subtype Specificity: While GR 196429 is selective for MT1, at high concentrations, it may interact with other receptors.	If off-target effects are suspected, consider using an MT1 receptor antagonist to confirm that the observed effect is mediated by the MT1 receptor.	

Quantitative Data

Table 1: In Vivo Efficacy of Melatonin Receptor Agonists in Mice



Compound	Dose	Route of Administrat ion	Mouse Strain	Observed Effect	Reference
Melatonin	4 mg/kg	i.p.	Not Specified	Reduced immobility time in forced-swimming and tail suspension tests	[8]
Melatonin	16 mg/kg	i.p.	Not Specified	Reduced immobility time in tail suspension test	[8]
Melatonin	2 mg/L	Drinking Water	SHR	Decreased spontaneous tumor incidence	[9]
Melatonin	20 mg/L	Drinking Water	SHR	No significant effect on tumor incidence	[9]

Note: Data for **GR 196429** is limited in publicly available literature. The data for melatonin is provided as a reference for initiating dosage studies.

Experimental Protocols

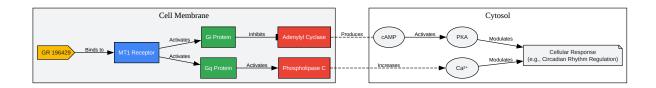
Protocol 1: Assessment of Sleep-Promoting Effects of GR 196429 in Mice

• Animal Model: C3H/HeN mice (melatonin-proficient) are recommended to study interactions with the endogenous system.



- Housing: House mice individually in a light-controlled environment (12:12 light-dark cycle)
 with ad libitum access to food and water.
- Acclimation: Allow mice to acclimate to the experimental conditions for at least one week.
- Compound Preparation: Dissolve **GR 196429** in a suitable vehicle (e.g., 10% DMSO in saline). Prepare fresh solutions on the day of the experiment.
- Dose-Response Study:
 - Divide mice into several groups: Vehicle control, and at least three doses of GR 196429 (e.g., 1, 5, 10 mg/kg).
 - Administer the compound via intraperitoneal (i.p.) injection at the beginning of the dark phase (Zeitgeber Time 12).
- Data Acquisition:
 - Monitor sleep-wake activity using a non-invasive system such as piezoelectric cages or video tracking for at least 6 hours post-injection.
 - Analyze the data for latency to sleep onset, duration of non-REM and REM sleep, and sleep fragmentation.
- Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests)
 to compare the different dose groups to the vehicle control.

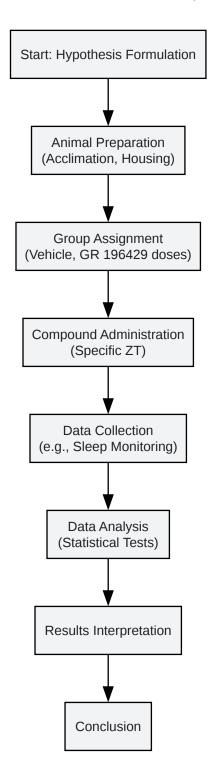
Visualizations





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Caption: Signaling pathway of **GR 196429** via the MT1 receptor.



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Caption: General experimental workflow for in vivo studies.

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